molecular formula C20H22N2O4S B4198887 N-(3-acetylphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide

N-(3-acetylphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4198887
M. Wt: 386.5 g/mol
InChI Key: YOMNXMSOTCCXCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including structures similar to N-(3-acetylphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, involves complex reactions that typically aim to enhance certain pharmacological activities. For example, Sugimoto et al. (1990) describe the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase activity. Such processes often involve substituting benzamide with bulky moieties to increase activity and introducing alkyl or phenyl groups at the nitrogen atom to enhance the activity significantly (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular structure analysis of piperidine derivatives plays a crucial role in understanding their chemical behavior and interaction with biological targets. The structure-activity relationship (SAR) is a primary focus, where specific structural features are correlated with pharmacological activity. For instance, molecular docking studies of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives provide insights into their binding interactions with enzymes, demonstrating the impact of molecular structure on inhibitory activity (Khalid et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives are diverse and include modifications that significantly alter their properties. These reactions are essential for creating compounds with desired biological activities. Enamines derived from piperidine, for example, are utilized in various synthetic routes, showcasing the versatility of piperidine-based compounds in chemical synthesis (Back & Nakajima, 2000).

properties

IUPAC Name

N-(3-acetylphenyl)-1-(benzenesulfonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-15(23)16-7-5-9-18(13-16)21-20(24)17-8-6-12-22(14-17)27(25,26)19-10-3-2-4-11-19/h2-5,7,9-11,13,17H,6,8,12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMNXMSOTCCXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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